[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

Cannabinoid receptor GPCR Virtual screening

This benzimidazole-pyrrolidine amide is a computationally predicted cannabinoid receptor ligand (CNR1 pKi 7.26, CNR2 pKi 6.94), ideal for GPCR-focused screening. Its unsubstituted 1H-benzimidazole core and para-biphenyl acyl group distinguish it from 5-HT2B antagonists and PrCP inhibitors, enabling selective profiling. logP 4.197 and tPSA 49 Ų provide a unique physicochemical benchmark for combinatorial library design. Procure for structure-selectivity relationship studies in multi-target SAR.

Molecular Formula C24H21N3O
Molecular Weight 367.4 g/mol
Cat. No. B10990167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone
Molecular FormulaC24H21N3O
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H21N3O/c28-24(19-14-12-18(13-15-19)17-7-2-1-3-8-17)27-16-6-11-22(27)23-25-20-9-4-5-10-21(20)26-23/h1-5,7-10,12-15,22H,6,11,16H2,(H,25,26)
InChIKeyGKSDMEYZAHTWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone (CAS 929866-00-2) and What Class Does It Belong To?


[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone (CAS 929866-00-2, molecular formula C24H21N3O, molecular weight 367.4 g/mol) is a synthetic small molecule that belongs to the benzimidazole-pyrrolidine amide class. It incorporates a 1H-benzimidazole heterocycle linked at the 2-position to a pyrrolidine ring, which in turn is N-acylated by a biphenyl-4-carbonyl group. This architecture places it within a broader family of benzimidazole-pyrrolidine derivatives explored as ligands for G-protein-coupled receptors (GPCRs) and as enzyme inhibitors [1]. The compound is catalogued in the ZINC20 database as ZINC000101673106, where computational predictions suggest affinity for cannabinoid receptors CNR1 and CNR2 [2].

Why [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone Cannot Be Simply Swapped for Another Benzimidazole-Pyrrolidine Analog


Within the benzimidazole-pyrrolidine amide class, even small structural modifications produce large shifts in target selectivity and potency. The specific combination of an unsubstituted 1H-benzimidazole, a five-membered pyrrolidine (rather than a six-membered piperidine or a constrained spirocyclic ring), and a para-biphenyl acyl group dictates the compound's conformational ensemble and pharmacophore presentation [1]. For instance, in the closely related prolylcarboxypeptidase (PrCP) inhibitor series, introducing 5,6-dichloro substitution on the benzimidazole combined with an (S)-2-aminobutanamide side chain yields sub-nanomolar PrCP affinity, whereas our compound possesses none of these features and is predicted instead for cannabinoid receptor binding [2]. Generic replacement with an off-the-shelf benzimidazole-pyrrolidine would erase the vectorial and electronic properties conferred by the biphenyl-4-carbonyl attachment, eliminating any receptor- or enzyme-prefitted geometry that this specific scaffold may exploit [3].

Quantitative Differentiation Evidence for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone Against Closest Comparators


Predicted Cannabinoid Receptor Affinity: CNR1 vs. CNR2 Selectivity Profile of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

Computational predictions from the ZINC20 database indicate that this compound exhibits a moderate preference for cannabinoid receptor type 1 (CNR1) over type 2 (CNR2). The predicted pKi for CNR1 is 7.26 (ligand efficiency 0.36) versus 6.94 (ligand efficiency 0.35) for CNR2, corresponding to an approximately 2-fold selectivity window [1]. By comparison, the dichloro-substituted PrCP inhibitor analog (CAS 1252037-41-4) is reported as a potent PrCP inhibitor with an IC50 of approximately 1 nM in biochemical assays and shows no annotated cannabinoid receptor activity [2]. This divergence—cannabinoid receptor prediction versus enzyme inhibition—illustrates that the unsubstituted benzimidazole biphenyl architecture drives a distinct target profile.

Cannabinoid receptor GPCR Virtual screening

Molecular Descriptor Differentiation: logP and Topological Polar Surface Area of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone vs. Lead-Like Benzimidazole-Pyrrolidines

The target compound possesses a calculated logP of 4.197 and a topological polar surface area (tPSA) of 49 Ų [1]. In comparison, the 5-HT2B antagonist lead compound reported by Moss et al. (2009) within the biphenyl benzimidazole class exhibits a lower calculated logP (approximately 3.5) and a higher tPSA (approximately 65 Ų) due to additional polar substituents introduced to reduce serum protein shifting [2]. The higher logP of our compound (ΔlogP ≈ +0.7) suggests greater membrane permeability potential but also a higher risk of serum albumin binding, a factor that must be evaluated experimentally.

Physicochemical properties Drug-likeness Lipophilicity

Scaffold Compositional Difference: Unsubstituted Benzimidazole vs. 5,6-Dichlorobenzimidazole in Prolylcarboxypeptidase Inhibitor Context

The target compound features an unsubstituted 1H-benzimidazole ring, whereas the most potent PrCP inhibitors in the benzimidazole pyrrolidinyl amide class (e.g., compound 9b in Shen et al., 2011) incorporate a 5,6-dichloro substitution pattern that achieves IC50 values in the low-nanomolar range (IC50 < 10 nM) [1]. The absence of chlorine atoms in our compound eliminates key halogen-bonding interactions and hydrophobic contacts within the PrCP active site, rationalizing its predicted shift away from PrCP inhibition toward cannabinoid receptor binding. This constitutes a fundamental target-switching mechanism mediated by halogen substitution.

Structure-activity relationship Enzyme inhibition Scaffold comparison

Availability and Purity Documentation for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone: Procurement Readiness

The compound is listed by multiple chemical suppliers with a CAS registry number (929866-00-2) and a defined molecular identity (C24H21N3O, MW 367.4) . The ZINC20 database confirms it is 'Annotated' (available) and has been in the database since 2015, indicating a stable supply record [1]. In contrast, several closely related benzimidazole-pyrrolidine analogs with specific substitution patterns (e.g., 5,6-dichloro derivatives) are restricted to single custom-synthesis vendors or are only available through patent-holder collaborations, potentially creating procurement delays [2]. For laboratories requiring rapid access to a benzimidazole-pyrrolidine scaffold for initial screening, the broad commercial availability of this compound may represent a logistical advantage.

Chemical procurement Purity Supply chain

Recommended Application Scenarios for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone Based on Differentiated Evidence


Cannabinoid Receptor Screening Libraries for GPCR Drug Discovery

The ZINC20-predicted CNR1 pKi of 7.26 and CNR2 pKi of 6.94 [1] position this compound as a candidate for inclusion in cannabinoid receptor-focused screening decks. Given the 2-fold selectivity window favoring CNR1, it may serve as a starting scaffold for developing subtype-selective cannabinoid ligands. Procurement for this purpose is supported by multi-vendor commercial availability .

Benchmarking Physicochemical Property Space in Benzimidazole-Pyrrolidine Library Design

With a calculated logP of 4.197 and tPSA of 49 Ų [1], this compound occupies a higher-lipophilicity region compared to the typical 5-HT2B antagonist leads (logP ≈ 3.5, tPSA ≈ 65 Ų) [2]. It can serve as a physicochemical benchmark when designing combinatorial libraries to explore the lipophilicity-activity-solubility triangle in benzimidazole-pyrrolidine chemical space.

Negative Control for Prolylcarboxypeptidase (PrCP) Enzyme Assays

Because this compound lacks the 5,6-dichloro substitution essential for PrCP inhibition (IC50 < 10 nM for compound 9b) [3], it may be considered as a scaffold-matched negative control in PrCP enzymatic and cellular assays, provided that the absence of PrCP activity is experimentally confirmed.

GPCR Panel Selectivity Profiling Reference Compound

The predicted cannabinoid receptor interaction, combined with the absence of annotated activity against serotonin 5-HT2B or PrCP, suggests that this compound could serve as a selectivity reference when profiling broader benzimidazole-pyrrolidine libraries against a panel of GPCRs and serine proteases. Its distinct profile, driven by the unsubstituted benzimidazole and para-biphenyl substitution, may help deconvolute structure-selectivity relationships in multi-target SAR studies [1].

Quote Request

Request a Quote for [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.